Lofepramine hydrochloride
Overview
Description
Lofepramine Hydrochloride is a tricyclic antidepressant primarily used to treat depression. It is known for its relatively safer profile in overdose situations compared to other tricyclic antidepressants. This compound works by increasing the concentrations of neurotransmitters such as norepinephrine and serotonin in the synapse by inhibiting their reuptake .
Scientific Research Applications
Lofepramine Hydrochloride has several scientific research applications:
Chemistry: It is used as a reference compound in analytical chemistry for studying tricyclic antidepressants.
Biology: Research on its effects on neurotransmitter systems helps in understanding depression and other mood disorders.
Medicine: It is used in clinical studies to evaluate its efficacy and safety in treating depression.
Industry: It is used in the pharmaceutical industry for the development of new antidepressant drugs
Mechanism of Action
Target of Action
Lofepramine hydrochloride primarily targets the norepinephrine transporter (NET) and the serotonin transporter (SERT) . These transporters play a crucial role in the reuptake of norepinephrine and serotonin, respectively, from the synaptic cleft back into the presynaptic neuron, thus terminating their action . Lofepramine is a strong inhibitor of norepinephrine reuptake and a moderate inhibitor of serotonin reuptake . Additionally, it is a weak-intermediate level antagonist of the muscarinic acetylcholine receptors .
Mode of Action
This compound acts by inhibiting the reuptake of norepinephrine and serotonin . By blocking their reuptake, lofepramine increases the concentrations of these neurotransmitters in the synaptic cleft, enhancing their neurotransmission . This results in an elevated mood, which helps to alleviate symptoms of depression .
Biochemical Pathways
It is known that the drug affects the synaptic vesicle cycle and the serotonergic synapse . By inhibiting the reuptake of norepinephrine and serotonin, lofepramine interferes with these pathways, leading to increased levels of these neurotransmitters in the synaptic cleft .
Pharmacokinetics
Lofepramine is subject to extensive first-pass metabolism in the liver via the cytochrome P450 system, including CYP2D6, to its major metabolite, desipramine . The bioavailability of oral lofepramine is below 10% due to this pronounced first-pass elimination . It has a protein binding of 99% . The elimination half-life of lofepramine is up to 5 hours, while its active metabolites have a half-life of 12-24 hours . Lofepramine and its metabolites are excreted in urine and feces .
Result of Action
The molecular and cellular effects of lofepramine’s action primarily involve an increase in the synaptic concentrations of norepinephrine and serotonin . This results in enhanced neurotransmission, leading to improved mood and reduced symptoms of depression .
Action Environment
The action, efficacy, and stability of lofepramine can be influenced by various environmental factors. For instance, the metabolism of lofepramine is accelerated by rifampicin, leading to a reduced plasma concentration . Additionally, certain conditions such as heart disease, impaired kidney or liver function, and narrow-angle glaucoma may necessitate caution or contraindicate the use of lofepramine . Furthermore, lofepramine use during pregnancy is advised against unless the benefits clearly outweigh the risks .
Safety and Hazards
Biochemical Analysis
Biochemical Properties
Lofepramine hydrochloride facilitates noradrenergic neurotransmission through potent inhibition of neuronal uptake of noradrenaline (norepinephrine) . It may also potentiate serotoninergic neurotransmission by inhibiting the neuronal uptake of serotonin and the enzyme tryptophan pyrrolase . This compound interacts with various enzymes, proteins, and other biomolecules, including cytochrome P450, including CYP2D6 .
Cellular Effects
This compound influences cell function by increasing concentrations of the neurotransmitters norepinephrine and serotonin in the synapse, by inhibiting their reuptake . This impacts cell signaling pathways, gene expression, and cellular metabolism, leading to its antidepressant effects .
Molecular Mechanism
The mechanism of action of this compound involves its binding to the norepinephrine and serotonin transporters, inhibiting the reuptake of these neurotransmitters and increasing their concentrations in the synapse . This leads to enhanced neurotransmission and the antidepressant effects of the drug .
Temporal Effects in Laboratory Settings
This compound has an elimination half-life of up to 5 hours, with active metabolites lasting 12–24 hours . Over time, the drug is metabolised to desipramine, a major metabolite . The drug’s stability, degradation, and long-term effects on cellular function are observed in in vitro or in vivo studies .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models
Metabolic Pathways
This compound is metabolised in the liver via the cytochrome P450 system, including CYP2D6 . This leads to the production of desipramine, a major metabolite .
Transport and Distribution
This compound is orally administered and is distributed within the body, reaching the brain where it exerts its effects . It binds to the norepinephrine and serotonin transporters in the neurons .
Subcellular Localization
This compound, being a small molecule, can diffuse across cell membranes and reach various compartments within the cell. Its primary site of action is at the norepinephrine and serotonin transporters located at the neuronal synapses .
Preparation Methods
Synthetic Routes and Reaction Conditions: Lofepramine Hydrochloride is synthesized by reacting Desipramine base with 2-bromo-4’-chloroacetophenone in a two-phase system. The reaction involves crystallization to purify the compound .
Industrial Production Methods: The industrial production of this compound involves a similar synthetic route, with additional steps to ensure the purity and stability of the final product. The process includes the use of solvents and reagents under controlled conditions to achieve high yield and purity .
Chemical Reactions Analysis
Types of Reactions: Lofepramine Hydrochloride undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form different metabolites.
Reduction: Reduction reactions can modify its structure, affecting its pharmacological properties.
Substitution: Substitution reactions can occur at different positions on the molecule, leading to the formation of derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride are used.
Substitution: Halogenating agents like chlorine or bromine are commonly used.
Major Products Formed: The major products formed from these reactions include various metabolites and derivatives that can have different pharmacological effects .
Comparison with Similar Compounds
Lofepramine Hydrochloride is compared with other tricyclic antidepressants such as:
- Imipramine
- Amitriptyline
- Clomipramine
- Maprotiline
- Mianserin
Uniqueness: Unlike other tertiary amine tricyclic antidepressants, this compound has a bulky 4-chlorobenzoylmethyl substituent on its amine instead of a methyl group. This structural difference makes it act largely as a prodrug of Desipramine, giving it a unique pharmacological profile .
Properties
IUPAC Name |
1-(4-chlorophenyl)-2-[3-(5,6-dihydrobenzo[b][1]benzazepin-11-yl)propyl-methylamino]ethanone;hydrochloride | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H27ClN2O.ClH/c1-28(19-26(30)22-13-15-23(27)16-14-22)17-6-18-29-24-9-4-2-7-20(24)11-12-21-8-3-5-10-25(21)29;/h2-5,7-10,13-16H,6,11-12,17-19H2,1H3;1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZWZIQPOLMDPIQM-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(CCCN1C2=CC=CC=C2CCC3=CC=CC=C31)CC(=O)C4=CC=C(C=C4)Cl.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H28Cl2N2O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Related CAS |
23047-25-8 (Parent) | |
Record name | Lofepramine hydrochloride [USAN:JAN] | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0026786323 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
DSSTOX Substance ID |
DTXSID9047833 | |
Record name | Lofepramine hydrochloride | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID9047833 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
455.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
26786-32-3 | |
Record name | Ethanone, 1-(4-chlorophenyl)-2-[[3-(10,11-dihydro-5H-dibenz[b,f]azepin-5-yl)propyl]methylamino]-, hydrochloride (1:1) | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=26786-32-3 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Lofepramine hydrochloride [USAN:JAN] | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0026786323 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Lofepramine hydrochloride | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID9047833 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 1-(4-chlorophenyl)-2-[[3-(10,11-dihydro-5H-dibenz[b,f]azepin-5-yl)propyl]methylamino]ethan-1-one monohydrochloride | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.043.624 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | LOFEPRAMINE HYDROCHLORIDE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/Z24K96F991 | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Strategy Settings
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